molecular formula C24H28N2O4 B1191550 (S)-(+)-Dimethindene maleate CAS No. 136152-65-3

(S)-(+)-Dimethindene maleate

Cat. No.: B1191550
CAS No.: 136152-65-3
M. Wt: 408.5 g/mol
InChI Key: SWECWXGUJQLXJF-HFNHQGOYSA-N
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Description

(S)-(+)-Dimethindene maleate is a chiral antihistamine compound used primarily for its antihistaminic and antipruritic properties. It is the (S)-enantiomer of dimethindene, which is known for its effectiveness in treating allergic reactions and pruritus. The compound is often used in both topical and oral formulations to alleviate symptoms associated with allergies, such as itching, redness, and swelling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-Dimethindene maleate typically involves the resolution of racemic dimethindene. One common method is to use chiral resolution agents to separate the enantiomers. The resolved (S)-enantiomer is then reacted with maleic acid to form the maleate salt. The reaction conditions often involve dissolving the dimethindene in an appropriate solvent, such as ethanol or methanol, and then adding maleic acid under controlled temperature and pH conditions to ensure the formation of the desired salt.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The resolved (S)-enantiomer is reacted with maleic acid in large-scale reactors, followed by crystallization and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-Dimethindene maleate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the structure of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

(S)-(+)-Dimethindene maleate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of chiral resolution and enantioselective synthesis.

    Biology: Investigated for its effects on histamine receptors and its role in modulating allergic responses.

    Medicine: Extensively studied for its therapeutic potential in treating allergic conditions, pruritus, and other histamine-mediated disorders.

    Industry: Utilized in the formulation of pharmaceutical products, particularly in the development of antihistamine medications.

Mechanism of Action

(S)-(+)-Dimethindene maleate exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This inhibition prevents the typical symptoms of allergic reactions, such as itching, redness, and swelling. The compound also exhibits anticholinergic properties, which contribute to its sedative effects. The molecular targets include histamine H1 receptors and various neurotransmitter systems, including serotonin, dopamine, and norepinephrine pathways .

Comparison with Similar Compounds

Similar Compounds

    Chlorpheniramine maleate: Another first-generation antihistamine with similar H1 receptor antagonism.

    Dexchlorpheniramine maleate: The S-enantiomer of chlorpheniramine, known for its higher potency.

    Fexofenadine: A second-generation antihistamine with fewer sedative effects.

Uniqueness

(S)-(+)-Dimethindene maleate is unique due to its specific enantiomeric form, which provides distinct pharmacological properties compared to its racemic mixture. Its combination of antihistaminic and antipruritic effects, along with its sedative properties, makes it particularly effective in managing allergic reactions and pruritus .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWECWXGUJQLXJF-HFNHQGOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049040
Record name (S)-(+)-Dimethindene maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136152-65-3, 1217457-81-2, 121367-05-3
Record name Dimethindene maleate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136152653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-Dimethindene maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHINDENE MALEATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J43ZL3WTLN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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